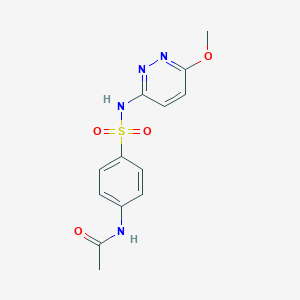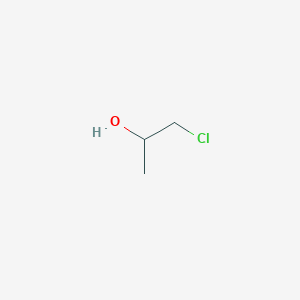
1,2-Octadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Octadiene is a colorless liquid hydrocarbon with a chemical formula of C8H14. It is an important intermediate in the production of various chemicals, including fragrances, flavors, and polymers. In recent years, 1,2-octadiene has gained attention due to its potential use as a renewable feedstock in the production of bio-based chemicals. In
作用機序
The mechanism of action of 1,2-octadiene is not well understood, but it is believed to act as a mutagen and carcinogen. Studies have shown that exposure to 1,2-octadiene can cause DNA damage and increase the risk of cancer. It is also believed to have toxic effects on the liver, kidneys, and reproductive system.
生化学的および生理学的効果
1,2-Octadiene has been shown to have a variety of biochemical and physiological effects. Studies have shown that exposure to 1,2-octadiene can cause oxidative stress, DNA damage, and lipid peroxidation. It has also been shown to have toxic effects on the liver, kidneys, and reproductive system. In addition, 1,2-octadiene has been shown to have neurotoxic effects, including the impairment of cognitive function and motor skills.
実験室実験の利点と制限
The advantages of using 1,2-octadiene in lab experiments include its availability, low cost, and ease of handling. However, its toxicity and potential carcinogenicity make it a hazardous material to work with, and precautions must be taken to ensure the safety of researchers.
将来の方向性
There are several future directions for research on 1,2-octadiene. One area of research is the development of safer and more efficient methods for synthesizing 1,2-octadiene. Another area of research is the identification of the mechanism of action of 1,2-octadiene and its effects on human health. Additionally, research is needed to explore the potential use of 1,2-octadiene as a bio-based feedstock in the production of chemicals and polymers. Finally, more research is needed to identify safer alternatives to 1,2-octadiene for use in lab experiments.
In conclusion, 1,2-octadiene is an important intermediate in the production of various chemicals, but its potential toxicity and carcinogenicity make it a hazardous material to work with. Further research is needed to develop safer methods for synthesizing 1,2-octadiene, identify its mechanism of action, and explore its potential use as a bio-based feedstock.
合成法
The most common method for synthesizing 1,2-octadiene is through the dehydrogenation of 1,2-octanediol. This process involves the use of a catalyst, such as copper chromite or platinum, to remove two hydrogen atoms from the diol molecule, resulting in the formation of 1,2-octadiene. Other methods for synthesizing 1,2-octadiene include the dehydrohalogenation of 1,2-dihalooctanes and the dehydrogenation of 1,2-octanediol using a heterogeneous catalyst.
科学的研究の応用
1,2-Octadiene has been used in various scientific research applications, including as a monomer in the production of synthetic polymers, as a building block in the synthesis of fragrances and flavors, and as a feedstock in the production of bio-based chemicals. It has also been used as a reactant in the synthesis of various organic compounds, such as alcohols, aldehydes, and carboxylic acids.
特性
CAS番号 |
1072-19-1 |
|---|---|
製品名 |
1,2-Octadiene |
分子式 |
C8H14 |
分子量 |
110.2 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3 |
InChIキー |
ZCNGIANFOSHGME-UHFFFAOYSA-N |
SMILES |
CCCCCC=C=C |
正規SMILES |
CCCCCC=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)